molecular formula C6H7BrS B175214 2-Bromo-3,5-dimethylthiophene CAS No. 172319-76-5

2-Bromo-3,5-dimethylthiophene

Cat. No.: B175214
CAS No.: 172319-76-5
M. Wt: 191.09 g/mol
InChI Key: RKANUDQVJZLGOO-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethylthiophene is a halogenated heterocyclic compound with the molecular formula C6H7BrS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3,5-dimethylthiophene can be synthesized through the bromination of 3,5-dimethylthiophene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an inert solvent such as dichloromethane or carbon tetrachloride, often at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of stabilizers such as sodium bicarbonate can help prevent degradation of the product during storage and handling .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,5-dimethylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

2-Bromo-3,5-dimethylthiophene has several applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Material Science: Incorporated into polymers and organic semiconductors for electronic applications.

    Medicinal Chemistry: Investigated for potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industrial Chemistry: Utilized in the development of corrosion inhibitors and other functional materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dimethylthiophene in various reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. The sulfur atom in the thiophene ring can also participate in coordination with metal catalysts, enhancing reaction efficiency .

Comparison with Similar Compounds

  • 3-Bromo-2,5-dimethylthiophene
  • 2,3-Dibromothiophene
  • 2,5-Dibromothiophene

Comparison: 2-Bromo-3,5-dimethylthiophene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other brominated thiophenes, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific biaryl compounds through coupling reactions .

Properties

IUPAC Name

2-bromo-3,5-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-4-3-5(2)8-6(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKANUDQVJZLGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571205
Record name 2-Bromo-3,5-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172319-76-5
Record name 2-Bromo-3,5-dimethylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172319-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,5-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3,5-dimethylthiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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